molecular formula C24H29N3O5S B2595628 N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)propionamide CAS No. 921991-90-4

N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)propionamide

Cat. No.: B2595628
CAS No.: 921991-90-4
M. Wt: 471.57
InChI Key: DIVOLFKAMZUDNN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains an allyl group, a sulfamoyl group, and a tetrahydrobenzo[b][1,4]oxazepin ring, which is a type of heterocyclic compound .


Molecular Structure Analysis

The molecule contains a tetrahydrobenzo[b][1,4]oxazepin ring, which is a type of heterocyclic compound. This ring structure is likely to have significant effects on the compound’s reactivity and properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of the allyl group and the tetrahydrobenzo[b][1,4]oxazepin ring would likely influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Compounds with tetrahydrobenzo[b]thiophene and similar structures have been synthesized and studied for their antimicrobial activities. For instance, derivatives of N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)/3-N-(4-oxo-2-arylthiazolidin-3-yl)-2-(methylsulfonamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamides demonstrated significant activities against bacterial and fungal strains. These findings suggest the potential of such compounds in antimicrobial research, highlighting the importance of the tetrahydrobenzo moiety in contributing to biological activity (M. Babu, K. Pitchumani, P. Ramesh, 2012).

Structural Characterization and Properties

The structural and physical properties of compounds containing oxazole and similar heterocyclic structures have been extensively studied. For example, novel aromatic polyamides incorporating 2-methyl-4,5-oxazolediyl units exhibit high thermal stability and good solubility in organic solvents, indicating their potential for high-performance materials. This research underscores the versatility of the oxazole ring in developing new materials with desirable thermal and solubility properties (F. Akutsu et al., 1998).

Potential Applications in Inhibition and Catalysis

Compounds featuring the oxazepine ring and similar structures have been explored for their potential in inhibiting protein-tyrosine kinases (PTKs), indicating their relevance in the development of new therapeutic agents. The synthesis and activity evaluation of new derivatives, such as 3,4-dihydro-1-benzoxepin-5(2H)-one derivatives, have demonstrated inhibitory activities against PTKs, suggesting these compounds' utility in designing new inhibitors for therapeutic purposes (Ning Li et al., 2017).

Molecular and Supramolecular Structure Analysis

The detailed molecular and supramolecular structural analysis of compounds with the dibenzo[b,e]azepine system has provided insights into their potential bioactive properties. For example, the study of diastereoisomeric forms of 11-ethyl-6,11-dihydro-5H-dibenzo[b,e]azepine-6-carboxamide revealed their configurations and conformational preferences, contributing to the understanding of how structural features influence biological activity and intermolecular interactions (Lina M Acosta Quintero et al., 2016).

Mechanism of Action

Target of Action

The primary targets of N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)propionamide It’s known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors .

Mode of Action

The exact mode of action of This compound Indole derivatives, which this compound may be a part of, are known to possess various biological activities .

Biochemical Pathways

The specific biochemical pathways affected by This compound Indole derivatives are known to have diverse biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

The molecular and cellular effects of This compound Indole derivatives are known to have various biological activities, suggesting they may have diverse molecular and cellular effects .

Properties

IUPAC Name

N-[4-[(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)sulfamoyl]-3-methylphenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O5S/c1-6-12-27-19-10-8-18(14-20(19)32-15-24(4,5)23(27)29)26-33(30,31)21-11-9-17(13-16(21)3)25-22(28)7-2/h6,8-11,13-14,26H,1,7,12,15H2,2-5H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVOLFKAMZUDNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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